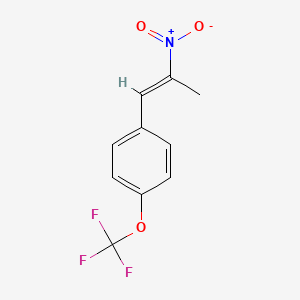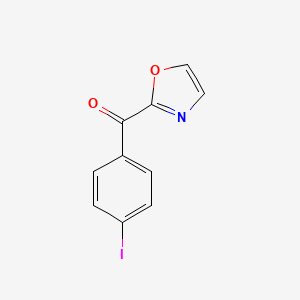
4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone is an organic compound with the molecular formula C12H14BrFO and a molecular weight of 273.14 g/mol . This compound is characterized by the presence of a bromine atom at the 4’ position, a fluorine atom at the 2’ position, and two methyl groups at the 3,3 positions on the butyrophenone backbone. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorobenzaldehyde and 3,3-dimethylbutanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the butanone to the benzaldehyde.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process parameters to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The bromine atom at the 4’ position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or water, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays and studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and binding affinity with various biological molecules. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone can be compared with similar compounds such as:
4-Bromo-2-fluoroacetophenone: This compound has a similar structure but lacks the dimethyl groups at the 3,3 positions.
4-Bromo-2,3-difluorobenzaldehyde: This compound contains an additional fluorine atom and an aldehyde group instead of the butyrophenone backbone.
4-Bromobenzotrifluoride: This compound has a trifluoromethyl group instead of the butyrophenone structure.
The uniqueness of 4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEMVTKCATWAES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=C(C=C(C=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642404 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-78-8 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














